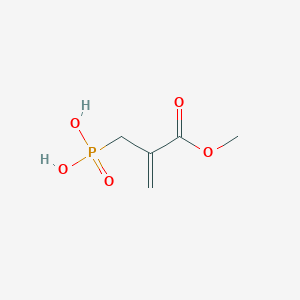
Methyl 2-(phosphonomethyl)acrylate
Vue d'ensemble
Description
“Methyl 2-(phosphonomethyl)acrylate” is a type of acrylate, which are the esters, salts, and conjugate bases of acrylic acid and its derivatives . Acrylates are made from acrylate monomer, usually comprising esters containing vinyl groups . The molecular formula of “Methyl 2-(phosphonomethyl)acrylate” is C5H9O5P.
Synthesis Analysis
The synthesis of (meth)acrylate monomers can be achieved through a continuous flow process . This involves reacting (meth)acryloyl chloride with alcohols in the presence of triethyl amine in a tubular reactor . The process results in excellent conversions of alcohols to their corresponding esters within 0.5 to 5 minutes of reaction times .Chemical Reactions Analysis
Phosphorus-based (meth)acrylates, such as “Methyl 2-(phosphonomethyl)acrylate”, have been widely studied for over 20 years . The polymers prepared from these monomers exhibit interesting properties due to their phosphonated ester, phosphonic acid, or phosphoric ester functions . The polymers are prepared by free radical polymerization, photopolymerization, or controlled radical polymerization .Physical And Chemical Properties Analysis
Acrylates, including “Methyl 2-(phosphonomethyl)acrylate”, possess diverse characteristic properties ranging from super-absorbency, transparency, flexibility, toughness, and hardness, among others . They are known for their good impact toughness, resistance to breakage, transparency, elasticity, fairly good heat and oil resistance . They can endure a temperature of 170–180°C when they are in oil, exposed to dry heat, or non-surfactant suspending agents that have anti-static binding abilities and film-forming .Applications De Recherche Scientifique
Polymer Enhancement and Biomedical Applications
Methyl 2-(phosphonomethyl)acrylate, due to its unique structure, finds significant applications in the enhancement of polymer properties, particularly in dental and biomedical fields. A review by Gad et al. (2017) on PMMA denture base material highlights the impact of fillers, fibers, nanofillers, and hybrid reinforcement on poly(methyl methacrylate) properties. These enhancements lead to improved mechanical strength, durability, and biocompatibility of dental prosthetics and other biomedical devices (Gad, Fouda, Al-Harbi, Näpänkangas, & Raustia, 2017).
Environmental and Wastewater Treatment
Research on organophosphonates, including compounds related to methyl 2-(phosphonomethyl)acrylate, shows their increasing consumption and environmental relevance. Rott, Steinmetz, and Metzger (2018) provide a comprehensive review of the environmental impact, biodegradability, and removal of phosphonates in wastewater treatment plants. Their study suggests that while phosphonates exhibit stability against biological degradation, they can be efficiently removed in wastewater treatment, highlighting their role in preventing eutrophication and ensuring water quality (Rott, Steinmetz, & Metzger, 2018).
Material Science and Surface Modification
In the realm of material science and surface modification, the unique properties of methyl 2-(phosphonomethyl)acrylate derivatives facilitate the development of advanced materials. Bitar, Cools, De Geyter, and Morent (2018) discuss the use of acrylic acid plasma polymerization for biomedical applications, highlighting how carboxylic acid functional groups, akin to those derivable from methyl 2-(phosphonomethyl)acrylate, can enhance cell growth and proliferation on various surfaces. This application is critical in creating biocompatible coatings for implants and tissue engineering scaffolds (Bitar, Cools, De Geyter, & Morent, 2018).
Advanced Polymer Systems and Nanocomposites
The chemical structure of methyl 2-(phosphonomethyl)acrylate contributes to the development of sophisticated polymer systems and nanocomposites. David et al. (2012) review recent progress in phosphonate vinyl monomers and polymers obtained by radical polymerization, emphasizing the versatility of these materials in creating high-performance, fire-resistant, and durable polymers. Such advancements are pivotal in various sectors, including construction, automotive, and aerospace industries (David, Negrell-Guirao, Iftene, Boutevin, & Chougrani, 2012).
Safety And Hazards
“Methyl 2-(phosphonomethyl)acrylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is highly flammable and can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is toxic if inhaled and may cause respiratory irritation . It is also harmful if swallowed or in contact with skin .
Orientations Futures
Phosphorus-based (meth)acrylates, such as “Methyl 2-(phosphonomethyl)acrylate”, have been widely studied for over 20 years . Recent work showed that it was possible to achieve complex architectures, which will probably lead to further developments in the near future . They are extensively used in industry, notably to bind metals . They are also involved in flame retardancy, where phosphorus is known to be particularly useful . An important industrial application deals with their use in the biomedical field .
Propriétés
IUPAC Name |
2-methoxycarbonylprop-2-enylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9O5P/c1-4(5(6)10-2)3-11(7,8)9/h1,3H2,2H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAMAQVVROGPGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(phosphonomethyl)acrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



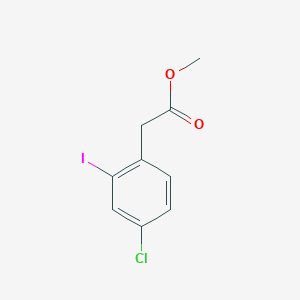
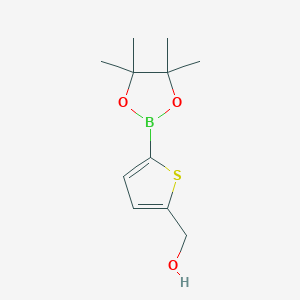
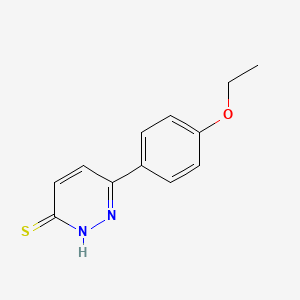
![N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-alanine](/img/structure/B1421981.png)
![N-(7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B1421983.png)
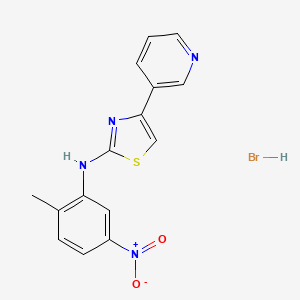
![[2-(Pyridin-4-yl)phenyl]methanamine](/img/structure/B1421987.png)
![3-[(Cyclopentylmethyl)amino][1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B1421992.png)
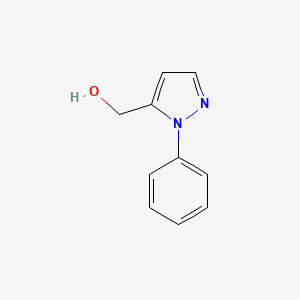
![2-[(2-Chloropyridin-4-yl)methyl]isoindole-1,3-dione](/img/structure/B1421996.png)
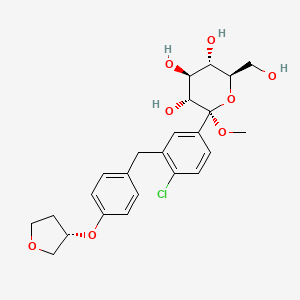
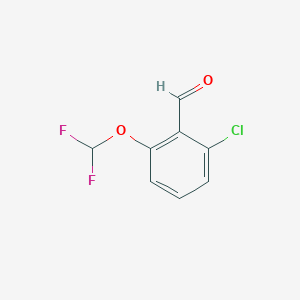
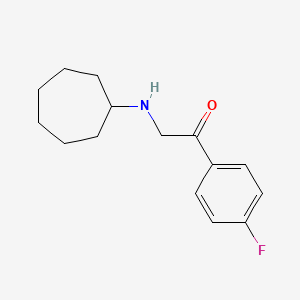
![methyl 1-{[N-(tert-butoxycarbonyl)glycyl]amino}cyclopentanecarboxylate](/img/structure/B1422001.png)